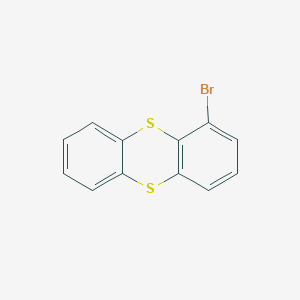

1-Bromothianthrene

描述

1-Bromophenanthrene (C₁₄H₉Br) is a brominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). It serves as a critical intermediate in organic synthesis, particularly for preparing oxidized derivatives such as 1-bromophenanthrene-9,10-dione (). Its synthesis involves bromination of phenanthrene followed by oxidation using chromium(VI) oxide in glacial acetic acid, yielding a 60% isolated product (). Applications span materials science and pharmaceutical research due to its aromatic stability and reactivity.

属性

分子式 |

C12H7BrS2 |

|---|---|

分子量 |

295.2 g/mol |

IUPAC 名称 |

1-bromothianthrene |

InChI |

InChI=1S/C12H7BrS2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H |

InChI 键 |

CIVIFDDMHOKBGH-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)SC3=C(S2)C(=CC=C3)Br |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Brominated Aromatic Compounds

Structural and Physicochemical Properties

Key Observations :

- Aromatic vs. Aliphatic : 1-Bromophenanthrene and 1-Bromonaphthalene are aromatic, offering π-conjugation for electronic applications, whereas 1-Bromopentane is aliphatic, favoring nucleophilic substitution reactions.

- Reactivity : Brominated PAHs like 1-Bromophenanthrene undergo electrophilic substitution (e.g., oxidation to diones), while 1-Bromopentane participates in SN2 reactions due to its primary alkyl structure ().

1-Bromophenanthrene

- Procedure : Bromination of phenanthrene followed by oxidation with chromium(VI) oxide in acetic acid (60% yield) ().

- Applications: Precursor to phenanthrenequinones, which are studied for their optoelectronic properties.

1-Bromonaphthalene

- Synthesis : Direct bromination of naphthalene at the 1-position.

- Applications : Solvent in high-refractive-index applications and intermediate in organic synthesis ().

1,5-Dibromoanthracene

- Synthesis : Bromination of anthracene under controlled conditions.

- Applications : Key material in organic light-emitting diodes (OLEDs) due to its luminescent properties ().

1-Bromopentane

- Synthesis: Free-radical bromination of pentane or substitution of 1-pentanol with HBr.

- Applications : Alkylating agent in pharmaceutical synthesis ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。